N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene moieties. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while thiophenes are five-membered rings containing sulfur. These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds .
Properties
Molecular Formula |
C10H10N2OS2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10N2OS2/c1-7-12-8(6-15-7)5-11-10(13)9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H,11,13) |
InChI Key |
JCCZJJQKGRFPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted thiazoles and thiophenes.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide is unique due to its combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
